molecular formula C14H12N2O3 B11862421 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid CAS No. 89781-60-2

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid

Cat. No.: B11862421
CAS No.: 89781-60-2
M. Wt: 256.26 g/mol
InChI Key: OFIWLPONOIDMRO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid is a heterocyclic compound that features both imidazole and chromene moieties The imidazole ring is known for its presence in many biologically active molecules, while the chromene structure is often found in natural products with diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid typically involves the condensation of an appropriate chromene derivative with an imidazole derivative. One common method includes the use of a base such as sodium hydroxide in methanol to facilitate the condensation reaction. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The chromene moiety may interact with cellular receptors or enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propanoic acid
  • 2-Methyl-2H-chromene-6-carboxylic acid
  • 1H-Imidazole-4-carboxylic acid

Uniqueness

3-(1H-Imidazol-1-yl)-2-methyl-2H-chromene-6-carboxylic acid is unique due to the combination of the imidazole and chromene rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components. The presence of both moieties enhances its potential as a versatile compound in various fields of research and application.

Properties

CAS No.

89781-60-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-imidazol-1-yl-2-methyl-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-9-12(16-5-4-15-8-16)7-11-6-10(14(17)18)2-3-13(11)19-9/h2-9H,1H3,(H,17,18)

InChI Key

OFIWLPONOIDMRO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)C(=O)O)N3C=CN=C3

Origin of Product

United States

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